what are the physicochemical properties of 2-(Morpholin-2-yl)acetic acid hydrochloride
what are the physicochemical properties of 2-(Morpholin-2-yl)acetic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(Morpholin-2-yl)acetic acid hydrochloride
Abstract
2-(Morpholin-2-yl)acetic acid hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural framework, incorporating a morpholine ring and a carboxylic acid moiety, renders it a versatile building block for the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-(Morpholin-2-yl)acetic acid hydrochloride, offering foundational knowledge for researchers, scientists, and drug development professionals. The document details the compound's chemical identity, summarizes its key physical properties in a structured format, and outlines authoritative methodologies for its analytical characterization and stability assessment. By grounding technical data with practical experimental protocols, this guide serves as an essential resource for the effective handling, analysis, and application of this important synthetic intermediate.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of all scientific research. This section provides the definitive nomenclature and structural information for 2-(Morpholin-2-yl)acetic acid hydrochloride.
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Chemical Name: 2-(Morpholin-2-yl)acetic acid hydrochloride
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Synonyms: 2-Morpholineacetic acid hydrochloride[1]
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Molecular Formula: C₆H₁₁NO₃·HCl (Overall: C₆H₁₂ClNO₃)[1][3][4]
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SMILES: C1COC(CN1)CC(=O)O.Cl[2]
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InChI Key: ZLGFQSPNFIEARF-UHFFFAOYSA-N[2]
The structure consists of a saturated six-membered morpholine ring substituted at the 2-position with an acetic acid group. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous properties for synthetic and formulation processes.[1]
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table summarizes the known properties of 2-(Morpholin-2-yl)acetic acid hydrochloride based on available data.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available in the searched literature. Note: The related compound, Morpholin-2-yl-acetic acid methyl ester hydrochloride, has a melting point of 177-181 °C.[6] | N/A |
| Solubility | Soluble in water. This property is crucial for its use in aqueous reaction media and for formulation development.[1] | [1] |
| pKa | Data not available in the searched literature. The molecule possesses at least two ionizable groups: the carboxylic acid (expected pKa ~2-4) and the morpholine nitrogen (expected pKa ~8-9 as a secondary amine, though this will be influenced by the adjacent substituent and protonation state). | N/A |
| Purity (Typical) | ≥ 97% (as determined by HPLC) | [1] |
Analytical Characterization Workflow
A robust analytical workflow is critical to verify the identity, purity, and quality of any research compound. The following diagram illustrates a logical sequence for the characterization of a new batch of 2-(Morpholin-2-yl)acetic acid hydrochloride.
Caption: Workflow for Physicochemical Characterization.
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene protons of the acetic acid side chain, and the exchangeable proton of the carboxylic acid. The integration of these signals should correspond to the number of protons in each environment.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for confirming molecular weight and assessing purity.[3] The mass spectrometer will verify the mass of the protonated molecule [M+H]⁺, while the liquid chromatography component separates the main compound from any impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors (like Charged Aerosol Detector, CAD) is the standard method for quantifying purity and identifying impurities.[1] A well-developed HPLC method can achieve high resolution and sensitivity.
Experimental Protocols
This section provides detailed, self-validating methodologies for assessing key properties of 2-(Morpholin-2-yl)acetic acid hydrochloride.
Protocol: Purity Determination by Reverse-Phase HPLC
Rationale: Reverse-phase HPLC is a robust and widely used technique for separating and quantifying components in a mixture based on their hydrophobicity. For a polar compound like 2-(Morpholin-2-yl)acetic acid hydrochloride, a method using a polar-embedded or polar-endcapped C18 column is often effective.
Caption: Workflow for HPLC Purity Analysis.
Methodology:
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Reagent and Sample Preparation:
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Mobile Phase A: Prepare 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water.
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Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile.
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Sample Solution: Accurately weigh approximately 10 mg of 2-(Morpholin-2-yl)acetic acid hydrochloride and dissolve it in 10 mL of HPLC-grade water to achieve a 1 mg/mL concentration.
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Instrumentation:
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HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
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Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 210 nm (chosen for detecting the carboxyl group).
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Injection Volume: 10 µL.
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Gradient Program:
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0-20 min: 5% B to 95% B
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20-25 min: Hold at 95% B
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25.1-30 min: Return to 5% B and equilibrate.
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. The self-validating aspect of this protocol involves running a blank (water) to ensure no system peaks interfere and a standard of known purity, if available, to confirm retention time and response.
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Protocol: Design of a Formal Stability Study
Rationale: Stability studies are essential to determine the re-test period or shelf life of a compound by evaluating how its quality varies over time under the influence of environmental factors like temperature and humidity.[7] This protocol is based on the principles outlined in the ICH Q1A guidelines.[8]
Caption: ICH-Compliant Stability Study Design.
Methodology:
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Protocol Definition:
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Select a representative batch of 2-(Morpholin-2-yl)acetic acid hydrochloride.
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Define the test parameters: Appearance, Purity (by HPLC), and identification of any significant degradation products.
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Set acceptance criteria (e.g., Purity ≥ 97.0%).
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Storage Conditions:
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Place the sample in controlled environmental chambers under the following conditions:
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Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.
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Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
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Testing Schedule:
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Pull samples from each storage condition at specified time points.
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Long-Term Schedule: 0, 3, 6, 9, 12, 18, 24, and 36 months.
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Accelerated Schedule: 0, 3, and 6 months.
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Sample Analysis:
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At each time point, analyze the samples for the pre-defined test parameters (Appearance, Purity).
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The HPLC method described in Protocol 4.1 should be used to assess purity and detect any new peaks corresponding to degradation products.
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Data Evaluation:
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Compile the results and analyze any trends in the data. Significant changes in the accelerated condition can predict long-term stability.
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Based on the data, a re-test period can be proposed, which is the time during which the compound is expected to remain within its quality specifications under the defined storage conditions.
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Handling, Storage, and Safety
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Storage: The compound should be stored in a dry, sealed container at 0-8 °C for long-term preservation of its integrity.[1][3]
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Safety and Hazards: Based on available data, the compound is associated with the following GHS Hazard Statements:
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Applications in Research and Development
2-(Morpholin-2-yl)acetic acid hydrochloride is primarily utilized as a specialized building block in synthetic chemistry. Its bifunctional nature—containing both a secondary amine within the morpholine ring and a carboxylic acid—allows for diverse chemical modifications. It is a valuable intermediate in the synthesis of:
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Pharmaceuticals: Including analgesics and anti-inflammatory agents.[1][2]
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Agrochemicals: Such as novel herbicides and fungicides, where the morpholine moiety can contribute to biological activity.[1]
Conclusion
2-(Morpholin-2-yl)acetic acid hydrochloride is a well-defined chemical intermediate with properties that make it highly valuable for synthetic applications, particularly in drug discovery and agrochemical research. Its key attributes include high aqueous solubility, solid-state form, and established purity profiles from commercial suppliers. While specific experimental data for properties like melting point and pKa are not widely published, its identity and quality can be rigorously controlled using standard analytical techniques such as HPLC and LC-MS. The protocols and data presented in this guide provide a solid foundation for scientists to confidently incorporate this versatile compound into their research and development programs.
References
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PubChem. 2-(Morpholin-2-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 45259920. [Link]
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Chem-Impex. Morpholin-2-yl-acetic acid hydrochloride. [Link]
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PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946. [Link]
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Chemsrc.com. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. [Link]
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Coriolis Pharma. Stability Studies. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
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PubChem. 4-Morpholineacetic acid | C6H11NO3 | CID 438968. [Link]
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ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
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ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
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PubChemLite. 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride. [Link]
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